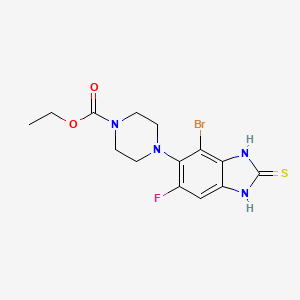![molecular formula C23H24N2O5 B4134618 N-{3-[(3-butoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B4134618.png)
N-{3-[(3-butoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide
Descripción general
Descripción
N-{3-[(3-butoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide, also known as BAY 43-9006, is a synthetic small molecule that was originally developed as an inhibitor of Raf kinase and has been extensively studied for its potential use in cancer treatment. The compound has a unique chemical structure that allows it to interact with multiple signaling pathways involved in cancer cell growth and survival.
Mecanismo De Acción
N-{3-[(3-butoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide 43-9006 exerts its anti-cancer effects by inhibiting multiple signaling pathways involved in cancer cell growth and survival. It targets the Raf/MEK/ERK pathway, which is frequently activated in cancer cells, as well as the VEGF and PDGF signaling pathways, which are involved in tumor angiogenesis. By inhibiting these pathways, this compound 43-9006 can induce cancer cell death and prevent tumor growth and metastasis.
Biochemical and Physiological Effects
This compound 43-9006 has been shown to have a number of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress the activity of various signaling molecules involved in cancer cell growth and survival. Additionally, this compound 43-9006 has been shown to have anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-[(3-butoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide 43-9006 has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying cancer cell signaling pathways. It is also relatively easy to synthesize, making it readily available for use in experiments. However, there are some limitations to its use. This compound 43-9006 can be toxic to normal cells at high concentrations, which can limit its therapeutic potential. Additionally, the compound has a relatively short half-life in vivo, which can limit its efficacy as a cancer treatment.
Direcciones Futuras
There are several future directions for research on N-{3-[(3-butoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide 43-9006. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce toxicity. Additionally, there is ongoing research on the use of this compound 43-9006 in combination with other cancer drugs to improve treatment outcomes. Another area of interest is the development of new analogs of this compound 43-9006 with improved pharmacological properties. Finally, there is ongoing research on the use of this compound 43-9006 as a tool for studying cancer cell signaling pathways and identifying new targets for cancer therapy.
Aplicaciones Científicas De Investigación
N-{3-[(3-butoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including those of the liver, kidney, and pancreas. The compound has also been studied for its potential use in combination with other cancer drugs, such as sorafenib and erlotinib.
Propiedades
IUPAC Name |
N-[3-[(3-butoxybenzoyl)amino]-4-methoxyphenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-3-4-12-29-18-8-5-7-16(14-18)22(26)25-19-15-17(10-11-20(19)28-2)24-23(27)21-9-6-13-30-21/h5-11,13-15H,3-4,12H2,1-2H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPIQPFYFJEKGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4134540.png)
![N-(3-chloro-4-fluorophenyl)-2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4134552.png)
![N-{[5-({2-[(4-iodo-2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4134567.png)
![1-[4-(allyloxy)phenyl]-2-(2-chlorobenzyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4134573.png)
![1-(2,4-dimethylphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone](/img/structure/B4134579.png)

![2-[(4-bromo-2-methylphenoxy)acetyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B4134590.png)
![(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-pyrazol-1-yl)benzyl]piperidin-3-ol](/img/structure/B4134605.png)
![N~1~-(2-bromophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4134620.png)
![N-(3-{[(4-methoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-nitro-2-furamide](/img/structure/B4134625.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(1-phenylethyl)acetamide](/img/structure/B4134626.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide](/img/structure/B4134639.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(4-methylphenoxy)acetyl]acetohydrazide](/img/structure/B4134660.png)
![N-cyclopropyl-4-methoxy-2-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4134663.png)
